molecular formula C14H22O B13689052 3-(tert-Butoxy)-4-isopropyltoluene

3-(tert-Butoxy)-4-isopropyltoluene

Cat. No.: B13689052
M. Wt: 206.32 g/mol
InChI Key: HFHSHFJHABRKEP-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-4-isopropyltoluene is an aromatic ether derivative characterized by a toluene backbone substituted with a tert-butoxy group at the 3-position and an isopropyl group at the 4-position. Its molecular formula is C₁₄H₂₂O, with a molecular weight of 206.32 g/mol.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylbenzene

InChI

InChI=1S/C14H22O/c1-10(2)12-8-7-11(3)9-13(12)15-14(4,5)6/h7-10H,1-6H3

InChI Key

HFHSHFJHABRKEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-4-isopropyltoluene typically involves the alkylation of toluene derivatives. One common method is the Friedel-Crafts alkylation, where toluene is reacted with tert-butyl alcohol and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-4-isopropyltoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tert-butoxybenzyl alcohol or ketones.

    Reduction: Formation of hydrocarbons such as tert-butylbenzene.

    Substitution: Formation of halogenated derivatives like 3-(tert-butoxy)-4-isopropylbromotoluene.

Scientific Research Applications

3-(tert-Butoxy)-4-isopropyltoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-4-isopropyltoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis under acidic conditions, releasing tert-butyl alcohol and forming a reactive intermediate. This intermediate can then participate in further chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-4-isopropyltoluene (Thymol)

Thymol (C₁₀H₁₄O), a natural monoterpene phenol, shares the 4-isopropyltoluene backbone but substitutes a hydroxyl group at the 3-position instead of a tert-butoxy group. Key comparisons:

Property 3-(tert-Butoxy)-4-isopropyltoluene Thymol
Molecular Weight 206.32 g/mol 150.22 g/mol
Solubility Low water solubility (high lipophilicity) Moderately soluble in water (0.1 g/L at 25°C)
Boiling Point ~250–270°C (estimated) 233°C
Acidity Non-acidic (ether group) Weakly acidic (pKa ~10.6)
Biological Activity Limited data; potential as a synthetic intermediate Antimicrobial, antifungal

Key Differences :

  • The tert-butoxy group in this compound reduces hydrogen-bonding capacity compared to thymol’s hydroxyl group, decreasing water solubility and biological activity .
  • Thymol’s phenol group enables salt formation and pH-dependent reactivity, whereas the tert-butoxy group confers stability under basic conditions but susceptibility to acid-catalyzed cleavage .
4-Isopropyltoluene (p-Cymene)

p-Cymene (C₁₀H₁₄), a hydrocarbon analog lacking oxygen substituents, highlights the impact of functional groups:

Property This compound p-Cymene
Polarity Moderate (due to ether group) Nonpolar
Boiling Point ~250–270°C 177°C
Applications Synthetic intermediate Solvent, fragrance

Key Insight : The tert-butoxy group increases polarity and boiling point compared to p-cymene, making the compound more suitable for specialized synthetic routes .

tert-Butoxycarbonyl (Boc)-Protected Amines

Boc-protected amines (e.g., rel-(1R,5S,6s)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid) share the tert-butoxy motif but differ in backbone structure and reactivity:

Property This compound Boc-Protected Amines
Stability Stable under basic conditions Acid-labile (cleaved by TFA)
Synthetic Utility Ether linkage for steric shielding Amine protection in peptide synthesis

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